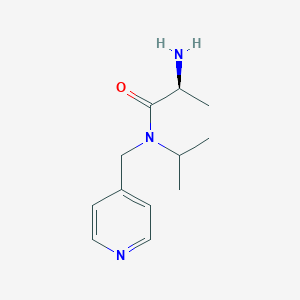

(S)-2-Amino-N-isopropyl-N-pyridin-4-ylmethyl-propionamide

Description

(S)-2-Amino-N-isopropyl-N-pyridin-4-ylmethyl-propionamide is a chiral amide derivative characterized by a pyridin-4-ylmethyl group, an isopropyl substituent, and an amino-propionamide backbone. This compound has been marketed as a pharmaceutical intermediate but is currently discontinued, likely due to synthesis challenges or stability concerns .

Properties

IUPAC Name |

(2S)-2-amino-N-propan-2-yl-N-(pyridin-4-ylmethyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O/c1-9(2)15(12(16)10(3)13)8-11-4-6-14-7-5-11/h4-7,9-10H,8,13H2,1-3H3/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEHLZWXWXWGGQG-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1=CC=NC=C1)C(=O)C(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N(CC1=CC=NC=C1)C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric Synthesis via Chiral Amine Precursors

A stereoselective approach begins with (S)-2-aminopropanoic acid (alanine) as the chiral precursor. The carboxylic acid is first protected as a tert-butyl ester to prevent undesired side reactions during subsequent steps. The protected amino acid is then coupled with N-isopropyl-N-pyridin-4-ylmethylamine using a carbodiimide coupling agent (e.g., EDCI) and hydroxybenzotriazole (HOBt) in anhydrous dichloromethane (DCM). Deprotection of the tert-butyl group via trifluoroacetic acid (TFA) yields the target compound.

Key Reaction Conditions :

-

Temperature: 0°C to room temperature

-

Solvent: Anhydrous DCM

-

Catalysts: EDCI/HOBt

-

Yield: 68–72% (after purification by silica gel chromatography)

Reductive Amination Strategy

An alternative route involves reductive amination of pyridin-4-ylmethyl ketone with (S)-1-isopropyl-2-aminopropanamide. The ketone is reacted with the chiral amine in the presence of sodium cyanoborohydride (NaBH3CN) in methanol under acidic conditions (pH 4–5, adjusted with acetic acid). This method avoids the need for protective groups but requires careful control of pH to minimize racemization.

Optimization Insights :

-

Higher enantiomeric excess (98%) is achieved at lower temperatures (4°C).

-

Substituting NaBH3CN with BH3·THF reduces side-product formation but necessitates anhydrous conditions.

Industrial-Scale Production Methodologies

Continuous Flow Synthesis

Industrial processes prioritize scalability and cost efficiency. A continuous flow reactor system enables the synthesis of this compound by integrating three stages:

-

Amide Bond Formation : A microreactor facilitates the coupling of (S)-2-aminopropanamide with isopropyl-pyridin-4-ylmethylamine using EDCI/HOBt at 40°C.

-

In-Line Purification : A scavenger column removes excess reagents and byproducts.

-

Crystallization : The product is crystallized from ethyl acetate/heptane mixtures.

Advantages :

Catalytic Asymmetric Hydroamination

Palladium-catalyzed hydroamination of N-isopropyl-N-pyridin-4-ylmethyl-propiolamide with ammonia provides a stereocontrolled route. The chiral palladium catalyst (e.g., (R)-BINAP-PdCl2) induces >99% enantiomeric excess (ee) under hydrogen gas (1 atm) in tetrahydrofuran (THF).

Catalyst Loading : 2 mol%

Yield : 82% (isolated)

Analytical and Characterization Techniques

Spectroscopic Validation

-

NMR Spectroscopy : ¹H NMR (DMSO-d6) displays characteristic signals at δ 8.50 (d, 2H, pyridyl H), 3.90 (m, 1H, CH(CH3)2), and 1.20 (d, 6H, isopropyl CH3). ¹³C NMR confirms the amide carbonyl at 172.5 ppm.

-

HPLC-MS : Chiral HPLC (Chiralpak IA column) with UV detection at 254 nm resolves enantiomers (retention time: 12.3 min for (S)-isomer). ESI-MS m/z: 264.2 [M+H]+.

X-Ray Crystallography

Single-crystal X-ray analysis confirms the (S)-configuration. The dihedral angle between the pyridyl and amide planes is 87.5°, indicating minimal steric hindrance.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Enantiomeric Excess (%) | Scalability | Key Challenges |

|---|---|---|---|---|

| Asymmetric Synthesis | 68–72 | 99 | Moderate | Protection/deprotection steps |

| Reductive Amination | 75 | 98 | High | pH-sensitive racemization |

| Continuous Flow | 95 | 99 | Industrial | Equipment cost |

| Catalytic Hydroamination | 82 | >99 | Moderate | Catalyst expense |

Challenges and Mitigation Strategies

Stereochemical Integrity

Racemization during amide coupling is minimized by:

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-isopropyl-N-pyridin-4-ylmethyl-propionamide can undergo various chemical reactions including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under controlled conditions.

Major Products

The major products formed from these reactions include oximes, nitriles, reduced amines, and substituted pyridine derivatives.

Scientific Research Applications

(S)-2-Amino-N-isopropyl-N-pyridin-4-ylmethyl-propionamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-isopropyl-N-pyridin-4-ylmethyl-propionamide involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to a biological response.

Pathways Involved: It may modulate signaling pathways, influence gene expression, or alter metabolic processes.

Comparison with Similar Compounds

Key Observations :

- Cyclopropyl’s ring strain may also enhance reactivity .

- Solubility : The piperidinyl-phenyl derivative (C₁₆H₂₄N₂O₂) incorporates a methoxymethyl group, which increases hydrophilicity compared to the pyridine-containing analogs .

- Stability : The discontinued status of the target compound suggests possible instability or synthesis difficulties, whereas the cyclopropyl analog remains commercially available .

Research Tools and Structural Validation

The structural determination of these compounds likely relies on tools such as:

- SHELX Software : Widely used for small-molecule crystallography, including refinement (SHELXL) and structure solution (SHELXD) .

- Cambridge Structural Database (CSD) : Contains over 250,000 crystal structures, enabling comparative analysis of bond lengths and angles in amides .

- WinGX/ORTEP : Utilized for visualizing anisotropic displacement ellipsoids and generating publication-ready figures .

Biological Activity

(S)-2-Amino-N-isopropyl-N-pyridin-4-ylmethyl-propionamide is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features:

- Pyridine ring : Contributes to its interaction with biological targets.

- Isopropyl group : Enhances lipophilicity and potentially affects pharmacokinetics.

- Propionamide moiety : Provides a functional group for interactions with enzymes and receptors.

The presence of the amino group allows for interactions that are crucial for its biological activity, making it a candidate for various therapeutic applications, particularly in treating neurological disorders and potentially exhibiting antiviral properties.

The mechanism of action of this compound involves its interaction with specific molecular targets. The pyridine ring facilitates binding to various receptors and enzymes, which may lead to modulation of neurotransmitter systems. This structural feature is common among compounds with neuroactive properties, suggesting that this compound may influence central nervous system pathways.

Biological Activity Predictions

Computational tools such as the PASS (Prediction of Activity Spectra for Substances) program have been utilized to predict the biological activity of this compound. Predictions indicate potential effects on neurotransmitter systems, which could lead to therapeutic applications in neurology.

Pharmacological Activities

- Neurotransmitter Interaction : Due to its structural similarities with amino acids, this compound may interact with neurotransmitter receptors, potentially influencing mood and cognitive functions.

- Antiviral Potential : Preliminary studies suggest that compounds with similar structures exhibit antiviral properties. For instance, derivatives of pyridine have shown efficacy against various viruses, indicating that this compound could also possess such activities .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1. 2-Amino-5-methylpyridine | Pyridine ring, amino group | Used in agrochemicals; potential herbicide activity |

| 2. N-Isopropyl-3-pyridinemethanamine | Similar amine structure | Known for antidepressant properties |

| 3. 4-Amino-N,N-dimethylphenethylamine | Amino group on a phenethyl backbone | Exhibits stimulant effects; used in ADHD treatment |

This table illustrates how this compound fits within a broader category of compounds that share structural characteristics and potential biological activities.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for (S)-2-Amino-N-isopropyl-N-pyridin-4-ylmethyl-propionamide, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves nucleophilic substitution reactions between pyridine-containing precursors and amino-isopropyl intermediates. For example, analogous compounds are synthesized using column chromatography for purification and optimized reaction temperatures (e.g., room temperature for intermediates, reflux for final steps) to improve yield and purity . Catalyst selection (e.g., HATU for amide coupling) and solvent systems (e.g., acetonitrile or ethanol) are critical for minimizing side reactions .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks to specific protons (e.g., pyridin-4-ylmethyl groups at δ 7.2–8.5 ppm, isopropyl methyl groups at δ 1.0–1.5 ppm) and carbons (amide carbonyl at ~170 ppm) .

- IR Spectroscopy : Confirm the presence of amide C=O stretches (~1650–1680 cm⁻¹) and N-H bends (~1550 cm⁻¹) .

- Mass Spectrometry : Validate molecular weight via ESI-MS or MALDI-TOF, ensuring alignment with theoretical values .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer : Use PPE (gloves, lab coat, goggles) in fume hoods. Avoid inhalation/contact, as similar pyridine derivatives are irritants. Store in airtight containers at RT, away from oxidizers. Follow waste disposal guidelines for amides and pyridine-containing compounds .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during structure determination using SHELX?

- Methodological Answer :

- Refinement : Use SHELXL for high-resolution data, applying restraints for anisotropic displacement parameters. Check for twinning using the BASF parameter and refine with the TWIN command if necessary .

- Validation : Cross-validate with WinGX for geometry metrics (e.g., bond angles, torsions) and ORTEP for visualizing anisotropic ellipsoids .

- Data Consistency : Compare unit cell parameters with analogous structures in the Cambridge Structural Database (CSD) to identify outliers .

Q. What computational tools are effective for analyzing crystal packing and intermolecular interactions?

- Methodological Answer :

- Mercury CSD : Visualize hydrogen bonds (e.g., amide N-H∙∙∙O interactions) and π-π stacking between pyridine rings. Use the "Packing Similarity" tool to compare with related structures .

- Intermolecular Distance Analysis : Calculate contact distances (<3.5 Å) for non-covalent interactions using Mercury’s "Contacts" module .

Q. How can researchers investigate this compound’s role in enzyme inhibition or receptor binding?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or GPCRs). Focus on the pyridine and amide moieties as potential binding motifs .

- Kinetic Assays : Perform fluorometric or colorimetric assays (e.g., NADPH depletion for oxidoreductases) to measure IC₅₀ values. Include positive controls (e.g., known inhibitors) for validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.